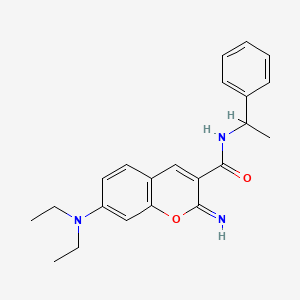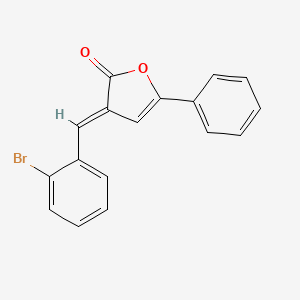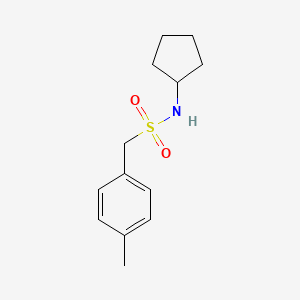![molecular formula C15H19N3O2 B4758150 1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-1H-1,2,4-triazole](/img/structure/B4758150.png)
1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-1H-1,2,4-triazole
Übersicht
Beschreibung
1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-1H-1,2,4-triazole, commonly known as MPTP, is a synthetic compound that has been widely used in scientific research for its unique properties. MPTP is a triazole compound that has been synthesized using various methods, and it has been found to have several biochemical and physiological effects that make it an important tool in scientific research.
Wirkmechanismus
MPTP is metabolized in the brain to a toxic compound called MPP+ (1-methyl-4-phenylpyridinium). MPP+ is taken up by dopamine neurons, where it accumulates and causes oxidative stress and mitochondrial dysfunction, leading to the degeneration of dopamine neurons. This mechanism of action has been used to create animal models of Parkinson's disease for research purposes.
Biochemical and Physiological Effects:
MPTP has been found to have several biochemical and physiological effects, including the inhibition of MAO-B, the accumulation of MPP+ in dopamine neurons, and the degeneration of dopamine neurons. These effects have been used to study the pathophysiology of Parkinson's disease and to develop potential treatments for the disease.
Vorteile Und Einschränkungen Für Laborexperimente
MPTP has several advantages for lab experiments, including its ability to create animal models of Parkinson's disease, its potency as a MAO-B inhibitor, and its ability to cause selective degeneration of dopamine neurons. However, MPTP also has limitations, including its toxicity and the potential for it to cause irreversible damage to dopamine neurons.
Zukünftige Richtungen
There are several future directions for research involving MPTP, including the development of new animal models of Parkinson's disease, the investigation of the role of oxidative stress and mitochondrial dysfunction in the degeneration of dopamine neurons, and the development of new treatments for the disease. Other future directions include the investigation of the effects of MPTP on other neurotransmitter systems and the development of new drugs that can selectively target dopamine neurons without causing toxicity.
Wissenschaftliche Forschungsanwendungen
MPTP has been used in scientific research to investigate the mechanism of action of various drugs and chemicals. It has been found to be a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that is involved in the metabolism of dopamine. The inhibition of MAO-B by MPTP leads to an increase in dopamine levels in the brain, which has been linked to the development of Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-3-5-13-6-7-14(15(10-13)19-2)20-9-4-8-18-12-16-11-17-18/h3,5-7,10-12H,4,8-9H2,1-2H3/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGXROVHYHXUOB-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCN2C=NC=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCN2C=NC=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-1H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{5-chloro-2-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4758074.png)

![7-(difluoromethyl)-N-[3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4758096.png)
![N-benzyl-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B4758102.png)

![N-[2-(dimethylamino)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4758112.png)
![2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4758126.png)

![6-cyclopropyl-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4758134.png)

![2-bromo-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4758142.png)

![1-methyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4758173.png)